1-isopropyl-1H-pyrazole-3,4-diamine
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Overview
Description
1-Isopropyl-1H-pyrazole-3,4-diamine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isopropyl group attached to the nitrogen atom at position 1 and amino groups at positions 3 and 4 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-3,4-diamine can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically proceeds under mild conditions, often using acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The reactions of this compound yield a variety of products, including substituted pyrazoles, pyrazolines, and other heterocyclic compounds.
Scientific Research Applications
1-Isopropyl-1H-pyrazole-3,4-diamine has garnered significant interest in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-3,4-diamine: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-pyrazole-3,4-diamine: Features an ethyl group at position 1.
1-Phenyl-1H-pyrazole-3,4-diamine: Contains a phenyl group at position 1.
Uniqueness: 1-Isopropyl-1H-pyrazole-3,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The isopropyl group influences the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets .
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development, promising new insights and innovations in various fields.
Properties
CAS No. |
1431964-66-7 |
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Molecular Formula |
C6H13ClN4 |
Molecular Weight |
176.65 g/mol |
IUPAC Name |
1-propan-2-ylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-4(2)10-3-5(7)6(8)9-10;/h3-4H,7H2,1-2H3,(H2,8,9);1H |
InChI Key |
KDVONMWJVNDSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)N.Cl |
Origin of Product |
United States |
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